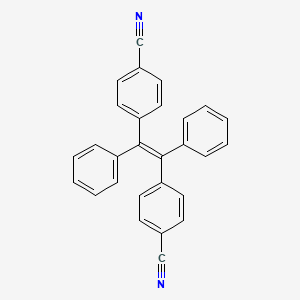

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

Description

BenchChem offers high-quality 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMVEKBIIOGHRB-BYYHNAKLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic structure of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

An In-Depth Technical Guide to the Electronic Structure of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

Introduction

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is a fascinating organic luminogen belonging to the tetraphenylethylene (TPE) family of molecules. Its structure is characterized by a central ethylene core tetra-substituted with four phenyl rings, two of which are further functionalized at the para-position with electron-withdrawing cyano (-CN) groups. This specific molecular architecture places it at the forefront of materials science research, primarily due to its exhibition of a remarkable photophysical phenomenon known as Aggregation-Induced Emission (AIE).

Unlike conventional fluorescent dyes that suffer from quenching in the aggregated or solid state, this molecule is virtually non-emissive when dissolved in good solvents but becomes a highly efficient light emitter upon aggregation.[1][2] This guide provides a comprehensive exploration of the electronic structure of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, elucidating the interplay between its molecular geometry, substituent effects, and its unique optical properties. We will delve into the experimental techniques and computational methodologies that are pivotal for characterizing its frontier molecular orbitals and understanding the origins of its AIE behavior, offering valuable insights for researchers in materials chemistry, optoelectronics, and drug development.

Part 1: The Molecular Architecture and the Genesis of Aggregation-Induced Emission (AIE)

The defining characteristic of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, and TPE derivatives in general, is its propeller-shaped three-dimensional structure. The four phenyl rings are twisted out of the plane of the central ethylene double bond, preventing the molecule from adopting a planar conformation. This twisted geometry is crucial for its photophysical behavior.[3][4]

In a dilute solution, the phenyl rings of the isolated molecule can undergo active intramolecular rotations and vibrations. When the molecule absorbs a photon and enters an excited state, these rotational motions provide an efficient non-radiative pathway for the energy to dissipate, primarily as heat.[3][5] Consequently, the molecule returns to the ground state without emitting a photon, rendering the solution non-fluorescent.

The phenomenon of AIE is triggered when the molecules are transferred to a poor solvent or into the solid state, forcing them to aggregate. In the aggregated state, the physical constraints imposed by neighboring molecules severely restrict the intramolecular rotations of the phenyl rings. This "locking" of the molecular conformation blocks the non-radiative decay channels.[2][3][6] With the primary non-radiative pathway obstructed, the excited state is forced to decay via the radiative pathway, resulting in a dramatic enhancement of fluorescence emission. This process, known as the Restriction of Intramolecular Rotations (RIR) mechanism, is the cornerstone of AIE.[3][4]

Part 2: Experimental Characterization of Electronic Properties

A multi-technique approach combining spectroscopy and electrochemistry is essential to experimentally determine the key parameters of a molecule's electronic structure, namely the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from a ground state orbital to a higher energy, unoccupied orbital. For 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, the UV-Vis spectrum typically reveals absorptions from π-π* transitions within the aromatic system.[7] The presence of the electron-withdrawing cyano groups in a push-pull arrangement with the TPE core can also give rise to an Intramolecular Charge Transfer (ICT) band, which often appears as a lower-energy shoulder or a distinct peak.[1][8] The onset of the lowest energy absorption band is critically important, as it is used to calculate the optical band gap (Egopt).[9][10]

-

Fluorescence Spectroscopy: This method measures the light emitted as the molecule relaxes from its first excited state (S1) back to the ground state (S0). As dictated by the AIE mechanism, a dilute solution in a solvent like tetrahydrofuran (THF) will show very weak fluorescence. However, upon addition of a co-solvent in which the molecule is insoluble (e.g., water), the formation of aggregates leads to a dramatic increase in fluorescence intensity.[1][2] The introduction of cyano groups typically results in a significant red-shift (a shift to longer wavelengths) of the emission in the solid state compared to the unsubstituted TPE core, indicative of a more stabilized LUMO and a smaller energy gap.[1][11]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is the primary technique used to probe the redox behavior of a molecule and determine its frontier orbital energy levels.[12] By measuring the voltage at which the molecule is oxidized (loses an electron), one can calculate the energy of the HOMO. The energy required to remove an electron from the HOMO is directly related to the molecule's oxidation potential (Eox).[9] Similarly, the reduction potential (Ered), if accessible, can be used to determine the LUMO energy.

Experimental Protocol: Determination of HOMO and LUMO Energy Levels

This protocol outlines a validated system for determining the frontier orbital energies by integrating data from electrochemical and spectroscopic measurements.

-

Cyclic Voltammetry Measurement:

-

Prepare a dilute solution (e.g., 10-3 M) of the compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M TBAPF6).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

Record the cyclic voltammogram, scanning to positive potentials to find the oxidation peak.

-

Calibrate the potentials against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, which has a defined absolute energy level.

-

Determine the onset potential of the first oxidation wave (Eoxonset).

-

Calculate the HOMO energy using the empirical formula: EHOMO = -e (Eoxonset - E1/2, Fc/Fc+ + 4.8) eV .[9][12]

-

-

UV-Vis Spectroscopy Measurement:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., toluene or THF).

-

Record the UV-Vis absorption spectrum.

-

Determine the wavelength at the onset of the lowest energy absorption peak (λonset) in nanometers.

-

Calculate the optical energy gap (Eg) using the formula: Eg = 1240 / λonset eV .[10]

-

-

LUMO Energy Calculation:

-

Calculate the LUMO energy by subtracting the optical energy gap from the HOMO energy: ELUMO = EHOMO + Eg . Note: In many material science contexts, the band gap is treated as a positive value added to the negative HOMO energy. An alternative is ELUMO = EHOMO - Eg if Eg is defined as the absolute energy difference, leading to the same result. For clarity, we use the additive form to arrive at the less negative LUMO value.[9][13]

-

Part 3: Computational Modeling of the Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for gaining a deeper understanding of the electronic properties of molecules like 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile.[14][15]

Frontier Molecular Orbitals (FMOs)

DFT calculations allow for the visualization and energy quantification of the HOMO and LUMO. For this molecule, the electronic distribution in these orbitals is highly informative:

-

HOMO: The highest occupied molecular orbital is typically distributed across the electron-rich tetraphenylethylene core. This region acts as the electron donor in an ICT process.

-

LUMO: The lowest unoccupied molecular orbital is expected to be localized predominantly on the phenyl rings bearing the strongly electron-withdrawing cyano groups.[13] This localization confirms the role of the dicyanophenyl moieties as the electron acceptor.

This spatial separation of the HOMO and LUMO is the hallmark of an intramolecular charge transfer (ICT) state. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) calculated by DFT correlates well with the experimentally determined optical band gap and is a key predictor of the molecule's color and electronic properties.[16][17]

Simulating Optical Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states.[13] It can accurately predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2, etc.).[8][15] This allows for direct comparison with experimental spectra and helps assign the nature of each absorption band (e.g., π-π* vs. ICT).

Conceptual Protocol: DFT/TD-DFT Calculation Workflow

-

Structure Optimization:

-

FMO Analysis:

-

From the optimized structure, perform a single-point energy calculation to obtain the energies and visualize the spatial distribution of the HOMO and LUMO.

-

-

Excited State Calculation (TD-DFT):

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies of the lowest several singlet excited states.

-

The results provide the predicted wavelengths (λ) for vertical absorptions and their corresponding oscillator strengths (f), which can be used to simulate the UV-Vis spectrum.

-

Part 4: Synthesis of Structure, Electronics, and Function

The electronic structure of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is a direct consequence of its unique molecular design. The TPE core provides the propeller-like geometry essential for the AIE phenomenon, while the terminal cyano groups act as powerful electron-withdrawing moieties that modulate the frontier orbital energies.

This strategic combination leads to a system with a pronounced intramolecular charge transfer character. Upon excitation, electron density moves from the TPE-donor core to the dicyanophenyl-acceptor units. This ICT nature, coupled with the restriction of intramolecular rotation in the aggregate state, results in highly efficient, red-shifted solid-state emission.

| Property | Typical Value / Description | Significance |

| Absorption (λmax) | ~320-360 nm (π-π*), ~400 nm (ICT)[1][8] | Corresponds to S0→Sn electronic transitions. |

| Emission (λem) | Weak in solution; Strong at ~580-600 nm in solid state[1] | AIE activity; Red-shifted emission due to ICT. |

| HOMO Energy | ~ -5.3 to -5.8 eV | Energy of the highest occupied orbital (donor level). |

| LUMO Energy | ~ -3.0 to -3.5 eV | Energy of the lowest unoccupied orbital (acceptor level). |

| HOMO-LUMO Gap (Eg) | ~ 2.3 to 2.5 eV | Determines color and is crucial for device applications. |

| Key Phenomenon | Aggregation-Induced Emission (AIE) | Non-emissive in solution, highly fluorescent in aggregates.[3] |

| Electronic Character | Intramolecular Charge Transfer (ICT) | Separation of HOMO (donor) and LUMO (acceptor).[8] |

Note: The numerical values are representative based on literature for closely related cyano-substituted TPE derivatives and may vary slightly based on specific isomerism, morphology, and environment.

Conclusion

The electronic structure of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is elegantly defined by the synergy between its TPE core and cyano substituents. The propeller-like TPE framework is the source of its hallmark Aggregation-Induced Emission property, while the electron-withdrawing cyano groups establish a strong intramolecular charge transfer character, lowering the LUMO energy and leading to red-shifted emission. A comprehensive understanding, achieved through a combination of spectroscopic, electrochemical, and computational methods, confirms a well-defined HOMO-LUMO separation that governs its optical and electronic behavior. These precisely tuned electronic properties make it and its derivatives highly promising candidates for advanced applications, including high-performance organic light-emitting diodes (OLEDs), fluorescent bioprobes, and chemical sensors.

References

-

Chen, J., et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. MDPI. [Link]

-

Jadhav, T., et al. (2015). Effect of cyano group on solid state photophysical behavior of tetraphenylethene substituted benzothiadiazoles. ResearchGate. [Link]

-

Batanero, B., et al. (2022). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PMC. [Link]

-

Griesbeck, A. G., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A. [Link]

-

Griesbeck, A. G., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. PMC. [Link]

-

Mahalingavelar, P. & Kanvah, S. (2022). Molecular structure of (E)-4,4′-(1,2-diphenylethene-1,2-diyl)dibenzonitrile, E-1, and (Z)-4,4′-(1,2-diphenylethene-1,2-diyl)dibenzonitrile. ResearchGate. [Link]

-

Yamada, T., et al. (2023). Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. PMC. [Link]

-

Kumar, A., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

ResearchGate. (n.d.). Theoretical and experimental HOMO and LUMO energy levels of the... ResearchGate. [Link]

-

Let's talk about science. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

Chen, M., et al. (2019). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. PMC. [Link]

-

M'hamedi, A., et al. (2018). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. SciSpace. [Link]

-

Ullah, H., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances. [Link]

-

Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews. [Link]

-

Wilson, A. J., et al. (2022). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. PMC. [Link]

-

Fraser, J. J., et al. (2018). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. PMC. [Link]

-

Li, Y-K., et al. (2021). Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. MDPI. [Link]

-

An, B-K., et al. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. MDPI. [Link]

-

Wang, Y., et al. (2023). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07068B [pubs.rsc.org]

- 17. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Design of Novel Luminogens with Aggregation-Induced Emission (AIEgens)

Abstract

The phenomenon of Aggregation-Induced Emission (AIE) has fundamentally altered the landscape of luminescent materials, offering a powerful solution to the long-standing problem of Aggregation-Caused Quenching (ACQ) that affects traditional fluorophores. AIE luminogens (AIEgens) are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This unique "light-up" characteristic has propelled AIEgens to the forefront of various high-tech fields, including biomedical diagnostics, theranostics, and optoelectronics.[3][4] This guide provides an in-depth exploration of the principles and strategies governing the rational design of novel AIEgens. We will delve into the core mechanisms, molecular engineering tactics for tuning photophysical properties, and the experimental workflows required to validate these designs, offering researchers and drug development professionals a comprehensive resource for creating high-performance AIE materials.

The Foundational Principle: Understanding the AIE Mechanism

The discovery of AIE in 2001 by Professor Ben Zhong Tang's group provided a paradigm shift.[1] Unlike conventional planar dyes that suffer from π-π stacking in aggregates, leading to fluorescence quenching, AIEgens are typically propeller-shaped, non-planar molecules.[5][6] The core mechanism responsible for the AIE phenomenon is the Restriction of Intramolecular Motion (RIM) .[1][7]

In a dilute solution, the phenyl rings or other rotatable moieties of an AIEgen undergo active intramolecular rotation and vibration. These motions provide efficient non-radiative decay pathways for the excited-state energy, leading to negligible fluorescence.[6] However, in an aggregated state or a viscous medium, these intramolecular motions are physically constrained. This blockage of non-radiative channels forces the excited-state energy to be dissipated through a radiative pathway, resulting in strong light emission.[6][8] More advanced models also consider the role of conical intersections (CIs), where the excited state and ground state potential energy surfaces cross. In solution, molecules can easily reach a CI and return to the ground state non-radiatively; in the aggregate state, this pathway is hindered, favoring radiative decay.[8][9]

Figure 1: The Restriction of Intramolecular Motion (RIM) mechanism. In solution, energy is lost via non-radiative pathways. In aggregates, these motions are blocked, activating the radiative fluorescence channel.

Core Strategies for AIEgen Molecular Design

The rational design of an AIEgen begins with defining its desired properties, such as emission color, quantum yield, water solubility, and specific functionality. These properties are dictated by the molecule's electronic structure and topology.

The AIEgen Core: Selecting the Right Scaffold

The choice of the central molecular framework is critical. Many AIE systems have been developed, but several core structures have proven to be exceptionally versatile.

-

Tetraphenylethylene (TPE): TPE is the archetypal AIEgen. Its propeller-like structure, formed by four phenyl rings attached to a central ethylene double bond, provides the necessary rotational freedom in solution and steric hindrance in aggregates to enable the AIE effect.[6]

-

Siloles (Silacyclopentadienes): The first reported AIEgens were silole derivatives.[1] Their propeller shape and the electronic properties of the silicon atom contribute to their high emission efficiencies.

-

Hexaphenylbenzene (HPB): HPB derivatives are another class of propeller-shaped AIEgens where intramolecular rotations are the primary cause of non-radiative decay in solution.[5]

-

Donor-Acceptor (D-A) Structures: Many advanced AIEgens employ a D-A architecture to tune their electronic properties. By connecting electron-donating and electron-accepting moieties, one can modulate the intramolecular charge transfer (ICT) character, which is crucial for red-shifting emissions into the near-infrared (NIR) regions.[10][11]

| AIEgen Core Scaffold | Key Structural Feature | Typical Emission Range | References |

| Tetraphenylethylene (TPE) | Propeller-shaped with four rotatable phenyl rings | Blue to Green | [1][6] |

| Siloles | Substituted silacyclopentadiene core | Green to Red | [1] |

| Hexaphenylbenzene (HPB) | Six peripheral phenyl rings on a central benzene | Blue to Green | [5] |

| D-A-D Type | Electron donor-acceptor-donor configuration | Orange to NIR-II | [11][12][13] |

Table 1: Common AIEgen core scaffolds and their key characteristics.

Tuning Emission Wavelength: From Visible to NIR-II

For applications like deep-tissue bioimaging, shifting the emission wavelength to the NIR-I (700-950 nm) and NIR-II (1000-1700 nm) windows is essential to minimize autofluorescence and enhance tissue penetration.[12]

The primary strategy for achieving red-shifted emission is to reduce the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is accomplished through several means:

-

Extending π-Conjugation: Increasing the size of the conjugated system generally lowers the LUMO, leading to longer emission wavelengths.

-

Donor-Acceptor (D-A) Design: This is the most effective strategy. Combining a strong electron donor (like triphenylamine, TPA) with a strong electron acceptor (like benzothiadiazole, BT) creates a molecule with a significant ICT effect.[11] The energy of the ICT state is highly sensitive to the strength of the donor and acceptor, providing a tunable method for achieving NIR emission. For instance, replacing a TPA donor with a TPE donor in a D-A structure has been shown to dramatically increase the quantum yield of NIR-II AIEgens.[11][13]

-

Heavy Atom Effect: Incorporating heavy atoms like selenium or tellurium can facilitate intersystem crossing (ISC) to the triplet state, which can be harnessed for phosphorescence or to modulate emission properties.[14]

Enhancing Quantum Yield and Photostability

A high fluorescence quantum yield (QY) is paramount for sensitive detection and bright imaging. The key to a high QY is to maximize the rate of radiative decay while minimizing all non-radiative pathways.

-

Rigidification: While the RIM mechanism relies on restricting motion, subtle structural modifications that increase the rigidity of the AIEgen in its aggregated state can further suppress residual vibrations and enhance QY.[11]

-

Optimizing D-A Interaction: In D-A systems, a twisted intramolecular charge transfer (TICT) state can sometimes act as a non-radiative quenching pathway.[10] Fine-tuning the electronic coupling and steric hindrance between the donor and acceptor can suppress the formation of this quenching TICT state, thereby boosting the QY.[13] Molecular engineering that "locks" intramolecular motions through covalent bonding has been shown to dramatically increase QY by facilitating radiative pathways.[15]

| AIEgen | Emission Peak (nm) | Quantum Yield (QY) | Design Strategy Highlight | Reference |

| TPE-BBT | >1000 | 10.4% (in crystal) | TPE as donor to optimize D-A interaction and rigidity | [11][13] |

| TPA-BBT | >1000 | 3.3% (in crystal) | TPA as donor (lower QY compared to TPE-BBT) | [13] |

| LOCK-2 | ~650 | 56.81% (in THF/H₂O) | Covalent locking of intramolecular motions | [15] |

Table 2: Comparison of quantum yields for rationally designed AIEgens.

Introducing Functionality for Targeted Applications

For AIEgens to be useful in biological systems, they must be engineered with specific functionalities.

-

Water Solubility: Introducing hydrophilic groups like carboxylates, sulfonates, or polyethylene glycol (PEG) chains is essential for biological applications.[16]

-

Targeting Ligands: To image specific cells or organelles, the AIEgen can be conjugated to a targeting moiety. This can be a peptide for binding to a specific receptor, an antibody, or a small molecule that accumulates in a particular organelle like the mitochondria.[17][18] The design principle involves linking the AIEgen to a recognition element that, upon binding to its target, induces aggregation or further restricts motion, leading to a "turn-on" signal.[17]

-

Stimuli-Responsiveness: AIEgens can be designed to respond to specific biological stimuli such as pH, viscosity, or the presence of reactive oxygen species (ROS).[19][20] This is achieved by incorporating a stimuli-responsive chemical group that undergoes a structural or electronic change, modulating the AIE properties of the molecule.[20]

From Theory to Practice: A Validating Workflow

The design of a novel AIEgen is an iterative process involving computational modeling, chemical synthesis, photophysical characterization, and application-specific testing.

Figure 2: A typical workflow for the design, synthesis, and validation of a novel AIEgen.

Step 1: Computational Chemistry

Before embarking on synthesis, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools. They allow for the prediction of key properties:

-

HOMO/LUMO Energy Levels: To estimate the emission wavelength.[10]

-

Molecular Geometry: To confirm a non-planar, propeller-like conformation conducive to AIE.

-

Excited State Properties: To understand potential non-radiative decay pathways and predict the effects of substituents.[9][15]

Step 2: Synthesis and Structural Characterization

AIEgens are typically synthesized using standard organic chemistry reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[5]

Experimental Protocol: General Synthesis of a TPE Derivative via Suzuki Coupling

-

Reactant Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the tetrabromoethylene precursor (1.0 eq.) and the desired boronic acid derivative (4.4 eq.) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a base, such as Na₂CO₃ (8.0 eq.).

-

Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final AIEgen.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][21]

Step 3: Photophysical Evaluation

This step is crucial to confirm the AIE characteristics and quantify the performance of the new molecule.

Experimental Protocol: Measurement of Aggregation-Induced Emission and Quantum Yield

-

AIE Measurement:

-

Prepare a stock solution of the AIEgen in a good solvent (e.g., THF or DMSO) at a concentration of 1 mM.

-

Create a series of solutions in vials with varying fractions of a poor solvent (e.g., water). For example, create mixtures with water fractions (ƒw) of 0%, 10%, 20%, ..., 90%, 99%, keeping the AIEgen concentration constant (e.g., 10 µM).

-

Measure the photoluminescence (PL) spectrum of each solution using a fluorometer.

-

Plot the PL intensity at the emission maximum against the water fraction. A sharp increase in intensity at high water fractions confirms the AIE behavior.[15][22]

-

-

Quantum Yield (QY) Measurement (Relative Method):

-

Select a standard fluorescent dye with a known QY and similar emission wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄, QY = 0.54).

-

Prepare a series of dilute solutions of both the standard and the AIEgen sample (in its aggregated state, e.g., 99% water) with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the UV-Vis absorption and fluorescence emission spectra for all solutions.

-

Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for each solution.

-

The QY is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where Φ is the QY, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Applications in Theranostics: An Integrated Approach

AIEgens are uniquely suited for theranostics—a field that combines diagnostics and therapy.[23][24] An AIEgen can be designed to first act as an imaging agent and then as a therapeutic agent. For example, many AIEgens can act as photosensitizers. Upon light irradiation, they can generate cytotoxic reactive oxygen species (ROS) to kill cancer cells, enabling image-guided photodynamic therapy (PDT).[4][24][25]

Figure 3: Workflow for an AIEgen-based theranostic agent in image-guided photodynamic therapy.

Conclusion and Future Perspectives

The molecular design of novel AIEgens is a vibrant and rapidly evolving field. The core principles of restricting intramolecular motion provide a solid foundation, while modern strategies involving D-A architectures, covalent locking, and functional group conjugation allow for the precise tuning of properties for specific, high-impact applications. Future research will likely focus on developing AIEgens with even higher quantum yields in the NIR-II/III windows, creating multi-stimuli-responsive systems for complex biological sensing, and advancing the clinical translation of AIEgen-based theranostics.[7][20] The continued synergy between computational chemistry, organic synthesis, and biomedical engineering will undoubtedly unlock the full potential of these remarkable "light-up" molecules.

References

- Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. (2023).

- Themed collections – Chemical Science Blog. (2025). Royal Society of Chemistry.

- The Bioimaging Story of AIEgens. (2023). Chemical & Biomedical Imaging.

-

AIEgens for biological process monitoring and disease theranostics. (2017). Biomaterials. [Link]

-

AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications. (2015). Materials. [Link]

-

Reactive Species-Activatable AIEgens for Biomedical Applications. (2022). International Journal of Molecular Sciences. [Link]

-

Theranostics based on AIEgens. (2017). Theranostics. [Link]

-

Aggregation-induced emission: phenomenon, mechanism and applications. (2009). Chemical Communications. [Link]

-

A strategy for the molecular design of aggregation-induced emission units further modified by substituents. (2020). Materials Chemistry Frontiers. [Link]

-

Synthesis and characterization of the AIEgens. (2021). ResearchGate. [Link]

-

Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (2022). Journal of the American Chemical Society. [Link]

-

Specific light-up bioprobes based on AIEgen conjugates. (2015). Chemical Society Reviews. [Link]

-

Position-dependent hexaarylbenzene AIEgens: synthesis, characterization and optical properties. (2024). RSC Publishing. [Link]

-

Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (2022). Chemical Science. [Link]

-

Structural and process controls of AIEgens for NIR-II theranostics. (2021). Chemical Society Reviews. [Link]

-

Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging. (2019). Molecules. [Link]

-

Precise Molecular Design for High-Performance Luminogens With Aggregation-Induced Emission. (2020). Advanced Materials. [Link]

-

Synthesis and physicochemical characterization of AIEgens. (2023). ResearchGate. [Link]

-

Molecular Engineering of Red Aggregation-Induced Emission Luminogens with Small Conjugated Structures. (2024). Chemistry of Materials. [Link]

-

Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (2022). ResearchGate. [Link]

-

Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging. (2019). ResearchGate. [Link]

-

Theranostic AIEgens for Diagnosis and Treatment of Cancer & Alzheimer's Disease. (n.d.). The Hong Kong University of Science and Technology. [Link]

-

Precise Molecular Design for High-Performance Luminogens with Aggregation-Induced Emission. (2019). ResearchGate. [Link]

-

Molecular mechanism of aggregation-induced emission. (2019). ResearchGate. [Link]

-

Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. (2021). CCS Chemistry. [Link]

-

Quantitative Criterion for AIEgens. (2020). ChemRxiv. [Link]

-

What Leads to Aggregation-Induced Emission?. (2021). The Journal of Physical Chemistry B. [Link]

-

AIEgen-Based Metal-Organic Framework Probe Enhancing Fluorescence and Antibody Activity in Lateral Flow Immunoassay for Zearalenone Detection. (2025). ResearchGate. [Link]

-

Computational Design Strategy for Aggregation-Induced Emission Luminogens: Modulating the S1/S0 Minimum Energy Conical Intersect. (2023). Journal of Chemical Theory and Computation. [Link]

-

Recent Development of DNA-modified AIEgen Probes for Biomedical Application. (2023). Journal of Analysis and Testing. [Link]

-

Aggregation-induced emission : from mechanisms to applications. (2018). HKUST Research Portal. [Link]

-

AIEgen-Peptide Bioprobes for the Imaging of Organelles. (2022). International Journal of Molecular Sciences. [Link]

Sources

- 1. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. Precise Molecular Design for High-Performance Luminogens with Aggregation-Induced Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theranostic AIEgens for Diagnosis and Treatment of Cancer & Alzheimer's Disease - Innovation Hub@HK [innovationhub.hk]

- 5. Position-dependent hexaarylbenzene AIEgens: synthesis, characterization and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. shuaigroup.net [shuaigroup.net]

- 10. A strategy for the molecular design of aggregation-induced emission units further modified by substituents - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural and process controls of AIEgens for NIR-II theranostics - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Specific light-up bioprobes based on AIEgen conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00444B [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Reactive Species-Activatable AIEgens for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile via McMurry Coupling

Introduction: The Significance of AIE and Tetraphenylethylene Scaffolds

For decades, the phenomenon of aggregation-caused quenching (ACQ) has limited the application of fluorescent molecules in the solid state, where they are most needed for devices like organic light-emitting diodes (OLEDs) and sensors[1]. In 2001, a paradigm-shifting discovery was made: a class of propeller-shaped molecules that are non-emissive in dilute solutions but become highly luminescent upon aggregation[1]. This phenomenon, termed Aggregation-Induced Emission (AIE), is driven by the Restriction of Intramolecular Motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels[2][3].

Tetraphenylethylene (TPE) is the archetypal AIE luminogen (AIEgen), prized for its synthetic accessibility, robust photostability, and high emission efficiency in the solid state[2][4]. The TPE scaffold serves as a cornerstone for developing advanced materials for chemo/biosensors, bio-imaging, and optoelectronic devices[4][5][6]. This guide provides a comprehensive protocol for the synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile , a cyano-functionalized TPE derivative, via the McMurry coupling reaction—a powerful method for constructing sterically hindered alkenes[7].

Mechanistic Rationale: The McMurry Reductive Coupling

The McMurry reaction is a cornerstone of modern organic synthesis, enabling the reductive coupling of two carbonyl groups (from ketones or aldehydes) to form an alkene[8][9]. The process is mediated by a low-valent titanium species, which is typically generated in situ.

The key steps are as follows:

-

Generation of Low-Valent Titanium: A high-valent titanium salt, most commonly titanium tetrachloride (TiCl₄), is reduced by an agent like zinc dust in an anhydrous ether solvent (typically THF). This forms a slurry of highly reactive, low-valent titanium species (Ti(0), Ti(II))[7][10].

-

Carbonyl Coordination & Pinacol Coupling: The carbonyl groups of the precursor, 4-benzoylbenzonitrile, coordinate to the surface of the active titanium particles. This is followed by a single-electron transfer, leading to the formation of a ketyl radical. Two radicals then couple to form a titanium-bound pinacolate intermediate.

-

Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium and the formation of stable titanium oxides, to yield the final alkene product[11].

The reaction must be conducted under strictly anhydrous and inert conditions, as both the low-valent titanium reagent and TiCl₄ react violently with water[7][12]. The use of pyridine as a base can be advantageous, as it neutralizes HCl formed as a byproduct and can act as a nucleophilic catalyst to accelerate the reaction[10].

Reaction Scheme

Caption: McMurry coupling of 4-benzoylbenzonitrile.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity/Grade | Supplier | Notes |

| 4-Benzoylbenzonitrile | 3773-46-0 | 207.23 | >98% | Sigma-Aldrich | Starting material. |

| Titanium(IV) chloride (TiCl₄) | 7550-45-0 | 189.68 | >99% | Sigma-Aldrich | Highly corrosive, reacts violently with water. Handle in fume hood. |

| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | >98% | Sigma-Aldrich | Reducing agent. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich | Must be freshly distilled from sodium/benzophenone[2][7]. |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99.8% | Sigma-Aldrich | Optional but recommended base/catalyst[10]. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ACS Reagent | Fisher Scientific | For workup. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | For extraction. |

| n-Hexane | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific | For column chromatography. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific | For column chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Fisher Scientific | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Fisher Scientific | For column chromatography. |

| Celite® 545 | 68855-54-9 | N/A | Filter Aid | Sigma-Aldrich | For filtration. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser and dropping funnel

-

Schlenk line with argon or nitrogen supply

-

Magnetic stirrer and heating mantle

-

Syringes and needles for inert atmosphere transfers

-

Standard laboratory glassware for workup and chromatography

-

Rotary evaporator

-

UV lamp (365 nm) for TLC visualization

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

1. Preparation of the Low-Valent Titanium Reagent:

-

Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and rubber septa under a stream of inert gas (Argon or Nitrogen). Maintain a positive inert gas pressure throughout the reaction.

-

Allow the flask to cool to room temperature. Add zinc dust (4.0 equiv.) to the flask.

-

Add 150 mL of anhydrous THF via cannula or syringe. Begin vigorous stirring to create a fine suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

CAUTION: Add titanium tetrachloride (2.0 equiv.) dropwise via syringe over 30 minutes. TiCl₄ is highly corrosive and reacts exothermically with THF. The mixture will turn from colorless to a dark brownish-black color[7].

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the slurry to reflux for 2 hours. This ensures the formation of the active low-valent titanium species.

2. McMurry Coupling Reaction:

-

Dissolve 4-benzoylbenzonitrile (1.0 equiv.) in 50 mL of anhydrous THF in a separate dry flask under an inert atmosphere.

-

Add the solution of 4-benzoylbenzonitrile dropwise to the refluxing black titanium slurry over 30 minutes.

-

After addition, continue to reflux the reaction mixture for 12-16 hours.

3. Reaction Monitoring:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.

-

The product, 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, will appear as a new spot that is highly fluorescent under a 365 nm UV lamp[7]. The reaction is complete when the starting ketone spot has been consumed.

4. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 50 mL of a 10% aqueous K₂CO₃ solution[5]. Stir vigorously for 30 minutes. This step hydrolyzes excess titanium reagents.

-

Remove the insoluble grey/black titanium oxides by vacuum filtration through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic fractions, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel. A gradient eluent system of n-hexane and dichloromethane (e.g., starting from pure hexane and gradually increasing the DCM polarity) is typically effective for separating the product from non-polar impurities and baseline material[2].

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile as a white or light-yellow solid.

Quantitative Data Summary (Example Scale)

| Reagent | M ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| 4-Benzoylbenzonitrile | 207.23 | 5.00 | 24.13 | 1.0 |

| Zinc Dust | 65.38 | 6.31 | 96.52 | 4.0 |

| TiCl₄ | 189.68 | 9.15 (5.2 mL) | 48.26 | 2.0 |

| Expected Yield: | 382.46 | - | - | 60-80% |

Product Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard:

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation of the aromatic and nitrile environments[7][13].

-

High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight of the synthesized compound[13].

-

Melting Point Analysis: A sharp melting point is indicative of high purity[2].

-

Photoluminescence Spectroscopy: To confirm the AIE property, measure the fluorescence spectra in a good solvent (e.g., pure THF) and in an aggregated state (e.g., in a THF/water mixture with a high water fraction, >80%). A dramatic increase in emission intensity should be observed in the aggregated state[6][14].

Critical Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

-

Titanium Tetrachloride (TiCl₄): TiCl₄ is extremely hazardous. It is corrosive, reacts violently with water to produce HCl gas, and is fatal if inhaled[12][15][16]. It causes severe skin and eye burns[12]. ALWAYS handle TiCl₄ in a certified chemical fume hood while wearing a lab coat, nitrile gloves, safety goggles, and a face shield. [15][17]. Ensure all glassware is perfectly dry and the reaction is under an inert atmosphere to prevent contact with moisture[12].

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and handle under an inert atmosphere.

-

Inert Atmosphere: The success of the reaction and the safe handling of reagents depend on maintaining a leak-free inert gas system.

-

Waste Disposal: Quenched titanium waste and solvents must be disposed of according to institutional and local environmental regulations[17].

References

-

University of Galway Research Repository. (2025). Synthesis of tetraphenylethylene based glycoclusters. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]

-

Molecules. (2022). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Retrieved from [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Titanium tetrachloride. Retrieved from [Link]

-

ResearchGate. Synthesis of TPE through a McMurry coupling reaction. Retrieved from [Link]

-

ResearchGate. Scheme 1 Synthesis of E/Z-TPE derivatives through the McMurry coupling.... Retrieved from [Link]

-

RSC Advances. (2021). Recent advances of carbonyl olefination via McMurry coupling reaction. Retrieved from [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - TITANIUM TETRACHLORIDE. Retrieved from [Link]

-

Organic Syntheses. Reductive coupling of carbonyls to alkenes. Retrieved from [Link]

-

Merck Index. McMurry Coupling Reaction. Retrieved from [Link]

-

Organic Reactions. The McMurry Coupling and Related Reactions. Retrieved from [Link]

-

PLOS ONE. (2015). Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. Retrieved from [Link]

-

ResearchGate. McMurry coupling reaction of carbonyl substrate resulting nitrile.... Retrieved from [Link]

-

Applied Physics Letters. (2007). Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical vapor sensors and in organic light-emitting diodes. Retrieved from [Link]

-

ChemistryViews. (2014). Aggregation-Induced Emission in Tetraphenylethene Derivatives. Retrieved from [Link]

-

Nanomaterials. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

Chemical Science. (2019). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Retrieved from [Link]

-

ACS Omega. (2018). Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Retrieved from [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. McMurry Coupling Reaction [drugfuture.com]

- 9. organicreactions.org [organicreactions.org]

- 10. DSpace [researchrepository.universityofgalway.ie]

- 11. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. nj.gov [nj.gov]

Application Notes & Protocols: Leveraging Tetraphenylethylene-Based Metal-Organic Frameworks for Advanced Theranostics

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for biomedical applications due to their exceptional porosity, tunable structures, and high cargo loading capacities.[1][2][3][4][5][6] This guide focuses on a specialized class of MOFs incorporating tetraphenylethylene (TPE) derivatives, specifically those functionalized with cyano groups (TPE-CN). These MOFs are of particular interest because they combine the structural benefits of a porous framework with the unique optical properties of Aggregation-Induced Emission (AIE) luminogens.[7][8] The TPE-CN ligand is typically non-emissive when dissolved but becomes highly fluorescent upon aggregation or restriction of intramolecular rotation within the rigid MOF structure. This "turn-on" fluorescence provides a built-in mechanism for bioimaging and tracking. This document provides a comprehensive overview, detailed synthesis protocols, and application workflows for utilizing TPE-CN-based MOFs as advanced theranostic agents for simultaneous drug delivery and cellular imaging.

Part 1: Foundational Principles & Design Rationale

The Synergy of MOFs and AIEgens

The strategic incorporation of AIE-active ligands like TPE-CN into MOF architectures offers a paradigm shift in the design of smart drug delivery systems (DDS).[8] Traditional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), limiting their efficacy at high concentrations. TPE-based AIEgens, conversely, thrive in the aggregated state, making the crystalline, ordered environment of a MOF an ideal matrix to activate their luminescence.

Causality Behind This Choice:

-

High Porosity for Drug Loading: MOFs possess exceptionally high surface areas and tunable pore sizes, allowing for the efficient encapsulation of therapeutic molecules ranging from small-molecule drugs to larger biologics.[1][2][3][9][10]

-

Intrinsic Imaging Capability: The TPE-CN linker provides a native fluorescence signal that can be used to track the MOF nanoparticles' cellular uptake, localization, and degradation without the need for external dye conjugation, which can alter surface chemistry and biocompatibility.

-

Structural Rigidity Enhances Emission: The coordination of the TPE-CN ligand to the metal nodes within the MOF structure restricts the intramolecular rotation of the phenyl rings, effectively locking the molecule in an emissive state. This is the core principle of AIE.[7]

-

Biocompatibility and Degradability: Many MOFs, particularly those based on biocompatible metals like zirconium (Zr) or zinc (Zn), can be engineered to be biodegradable in the physiological environment, facilitating the release of their cargo and subsequent clearance from the body.[1][2]

Structural Design of a TPE-CN MOF

A typical TPE-CN based MOF is constructed from metal-containing nodes (e.g., Zr₆ clusters, Zn₄O clusters) and the multitopic TPE-CN organic linker. The linker is designed to have coordinating groups (e.g., carboxylates) at its periphery to enable coordination with the metal centers. The flexible and rotatable nature of TPE derivatives allows for the formation of diverse and stable framework structures.[7][8]

Part 2: Synthesis and Characterization of a Zr-TPE-CN MOF

This section provides a representative protocol for the synthesis of a zirconium-based TPE-CN MOF, a popular choice for biomedical applications due to its high stability.

Experimental Workflow: Synthesis & Activation

The synthesis of a stable, porous MOF is a critical first step. The following diagram outlines the typical solvothermal synthesis and subsequent activation process required to prepare the material for drug loading.

Caption: Workflow for Zr-TPE-CN MOF synthesis and activation.

Detailed Synthesis Protocol

Rationale: The solvothermal method utilizes high temperatures to overcome the kinetic barrier of crystallization, yielding well-defined crystalline materials.[11] N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the precursors.[11] Benzoic acid acts as a "modulator," competing with the TPE-CN linker to coordinate to the metal clusters. This slows down the nucleation process, leading to larger, more uniform crystals with fewer defects.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Tetraphenylethene-tetracarboxylic acid cyano-functionalized (TPE-CN-(COOH)₄) linker

-

Benzoic Acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol, anhydrous

Procedure:

-

In a 20 mL glass scintillation vial, dissolve ZrCl₄ (e.g., 30 mg) and benzoic acid (e.g., 200 mg, ~10 equivalents) in 10 mL of anhydrous DMF.

-

In a separate vial, dissolve the TPE-CN-(COOH)₄ linker (e.g., 40 mg) in 5 mL of anhydrous DMF.

-

Combine the two solutions in the first vial. Sonicate the mixture for 10-15 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

-

After cooling to room temperature, a crystalline powder should be visible. Collect the solid by centrifugation (e.g., 8000 rpm for 10 min).

-

Activation: Discard the supernatant and wash the solid with fresh DMF three times to remove unreacted precursors. Subsequently, wash with anhydrous ethanol three times to exchange the high-boiling DMF.

-

Activate the MOF by heating under high vacuum at 120 °C for 12 hours to completely remove solvent molecules from the pores. The resulting activated powder is ready for characterization and use.

Essential Characterization

To ensure the successful synthesis of the desired MOF, a series of characterizations are mandatory. This validates the material's structure, porosity, and morphology, which are critical for its function in drug delivery.

| Technique | Purpose | Expected Outcome for Zr-TPE-CN MOF |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized material.[10][12] | A diffraction pattern matching the simulated pattern from a known crystal structure, with sharp peaks indicating high crystallinity. |

| Scanning Electron Microscopy (SEM) | To visualize the particle morphology, size, and size distribution.[13] | Uniform, well-defined crystals (e.g., octahedral or cubic) in the desired size range (typically 100-200 nm for cellular uptake). |

| N₂ Sorption Analysis (BET) | To determine the specific surface area and pore volume, confirming the material's porosity.[10][12][14] | A Type I or Type IV isotherm, indicating a microporous or mesoporous structure with a high BET surface area (e.g., >1000 m²/g). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the presence of key functional groups and confirm the coordination of the linker to the metal.[10][12] | Disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and appearance of asymmetric and symmetric carboxylate stretches (~1580 and ~1400 cm⁻¹). Presence of the nitrile (-CN) peak. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent after activation.[10][12] | A stable profile up to high temperatures (e.g., >400 °C), followed by decomposition. A clean profile after activation indicates complete solvent removal. |

Part 3: Application Protocols for Drug Delivery & Imaging

Protocol: Drug Loading via Encapsulation

Rationale: The primary strategy for loading small-molecule drugs into MOFs is through physical encapsulation, driven by diffusion and host-guest interactions within the pores.[15][16] This method is straightforward and generally preserves the structural integrity of the MOF.[15] We will use Doxorubicin (DOX), a common chemotherapeutic and fluorescent molecule, as an example.

Procedure:

-

Prepare a stock solution of Doxorubicin (DOX) in a suitable solvent (e.g., deionized water or PBS) at a concentration of 1 mg/mL.

-

Disperse 10 mg of the activated Zr-TPE-CN MOF in 10 mL of the DOX solution.

-

Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores and reach equilibrium.

-

Collect the DOX-loaded MOF (DOX@MOF) by centrifugation (10,000 rpm for 15 min).

-

Wash the collected solid with deionized water several times to remove any drug adsorbed on the external surface.

-

Lyophilize the final product to obtain a dry powder.

Validation - Calculating Loading Efficiency: The amount of loaded DOX is determined by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy at its characteristic absorbance wavelength (~480 nm).

-

Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded MOF) × 100%

-

Drug Loading Efficiency (DLE %): (Weight of loaded drug / Initial weight of drug) × 100%

| Parameter | Typical Value | Significance |

| DLC (%) | 10 - 25% | Represents the drug payload capacity of the carrier. |

| DLE (%) | 70 - 95% | Indicates the efficiency of the loading process. |

Protocol: In Vitro Drug Release Study

Rationale: A key feature of MOF-based DDS is stimuli-responsive drug release.[9] Many MOFs, including Zr-based ones, are stable at physiological pH (7.4) but can be designed to degrade or release their cargo more rapidly in the acidic environment of cancer cell endosomes or lysosomes (pH ~5.0-6.5).[9] This pH-triggered release enhances tumor-specific drug delivery and reduces systemic toxicity.

Caption: Workflow for pH-responsive in vitro drug release study.

Procedure:

-

Disperse a known amount of DOX@MOF (e.g., 5 mg) into two separate dialysis bags (MWCO 10 kDa).

-

Immerse one bag in 50 mL of phosphate-buffered saline (PBS) at pH 7.4 and the other in 50 mL of PBS at pH 5.0.

-

Place both setups in an orbital shaker at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

-

Quantify the concentration of released DOX in the collected samples using UV-Vis spectroscopy.

-

Plot the cumulative drug release percentage against time for both pH conditions.

Protocol: Cellular Uptake and Imaging

Rationale: The intrinsic fluorescence of the TPE-CN linker allows for direct visualization of the MOF's interaction with cells. Upon internalization by cancer cells, typically via endocytosis, the MOF nanoparticles can be tracked using confocal fluorescence microscopy.[17][18]

Caption: Theranostic mechanism of DOX@TPE-CN-MOF in a cancer cell.

Procedure:

-

Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) onto glass-bottom confocal dishes and culture overnight in appropriate media until they reach 60-70% confluency.

-

Treatment: Prepare a dispersion of the DOX@MOF nanoparticles in fresh cell culture medium (e.g., at a concentration of 50 µg/mL). Remove the old medium from the cells and add the MOF-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 4 hours) at 37 °C in a CO₂ incubator.

-

Washing: Gently wash the cells three times with PBS (pH 7.4) to remove any nanoparticles that are not internalized.

-

Staining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI for co-localization analysis.

-

Imaging: Immediately image the cells using a confocal laser scanning microscope. Use appropriate laser channels to visualize:

-

TPE-CN MOF: (e.g., Excitation ~405 nm, Emission ~450-500 nm, blue/cyan channel).

-

Doxorubicin (DOX): (e.g., Excitation ~488 nm, Emission ~550-650 nm, red channel).

-

DAPI (Nucleus): (e.g., Excitation ~358 nm, Emission ~461 nm, blue channel - use sequential scanning to avoid bleed-through).

-

-

Analysis: Overlay the images from the different channels to observe the intracellular localization of the MOF carrier (TPE-CN signal) and the released drug (DOX signal), often showing the MOF in the cytoplasm and the released DOX accumulating in the nucleus.

Part 4: Concluding Remarks

MOFs incorporating TPE-CN ligands represent a sophisticated class of nanomaterials with immense potential in theranostics.[7][8] Their rational design allows for the integration of high drug loading capacity with intrinsic, AIE-based fluorescence for real-time imaging. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these materials. By carefully controlling synthesis parameters and validating each step, researchers can develop reliable and effective platforms for targeted cancer therapy and diagnostics.[1][3]

References

- Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. OAE Publishing Inc.

- Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy. Theranostics.

- Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control | Request PDF. ResearchGate.

- Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron. Omar Yaghi.

- A Multifunctional, Tunable MOF Materials Platform for Bio- Imaging Applications. OSTI.GOV.

- Downsizing and soft X-ray tomography for cellular uptake of interpenetrated metal–organic frameworks. Journal of Materials Chemistry B (RSC Publishing).

- Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy. PMC.

- Metal–Organic Frameworks (MOFs) for Cancer Therapy. PMC.

- Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.

- Metal-Organic Frameworks for Bioimaging: Strategies and Challenges. PMC.

- Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK. IAPC Journals.

- The synthesis of metal–organic frameworks with template strategies. RSC Publishing.

- Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy. PubMed.

- The uptake of metal–organic frameworks: a journey into the cell. PMC.

- Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. YouTube.

- Downsizing and Soft X-ray Tomography for Cellular Uptake of Interpenetrated Metal-Organic Frameworks | Request PDF. ResearchGate.

- Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC - NIH.

- Physiochemical characterization of metal organic framework materials: A mini review. PMC.

- Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ResearchGate.

- Common strategies for loading MOFs with drugs. ResearchGate.

- MOFs for next-generation cancer therapeutics through a biophysical approach—a review.

- Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.

-

Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances (RSC Publishing). Available at: [Link]

- Physiochemical characterization of metal organic framework materials: A mini review.

- Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. PubMed.

- Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI.

- Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. ResearchGate.

- Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices.

Sources

- 1. Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy [thno.org]

- 2. Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 7. oaepublish.com [oaepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 12. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. sci-rad.com [sci-rad.com]

- 15. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | MOFs for next-generation cancer therapeutics through a biophysical approach—a review [frontiersin.org]

- 17. Downsizing and soft X-ray tomography for cellular uptake of interpenetrated metal–organic frameworks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Metal-Organic Frameworks for Bioimaging: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Photoluminescence Quantum Yield of Tetraphenylethylene-Carbonitrile (TPE-CN) and other AIEgens

An Application Note and Protocol for the Scientific Community

Introduction: The Challenge of AIEgen Characterization

Tetraphenylethylene (TPE) and its derivatives, such as TPE-CN, are archetypal examples of a fascinating class of molecules known as AIEgens (Aggregation-Induced Emission luminogens).[1][2] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIEgens are typically non-emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state.[3][4][5] This unique property arises from the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[1][3]

The photoluminescence quantum yield (PLQY or Φ), defined as the ratio of photons emitted to photons absorbed, is the most critical parameter for quantifying the emission efficiency of any fluorophore.[3][6][7] For AIEgens, a high PLQY in the aggregated state is a direct measure of their performance for applications in optoelectronics, bio-imaging, and chemical sensing.[6] Accurately measuring the PLQY of AIEgens like TPE-CN requires a protocol that specifically accounts for their aggregation-dependent emission.

This application note details the relative method for PLQY determination, which compares the emission of the AIEgen to a well-characterized fluorescence standard.[6][8] This method is advantageous as it can be performed using a standard spectrofluorometer and spectrophotometer, making it accessible to most research laboratories.[6]

Principle of Relative Photoluminescence Quantum Yield Measurement

The relative PLQY method is based on the principle that if a sample and a reference standard have the same absorbance at a given excitation wavelength, they absorb the same number of photons.[9] By comparing the integrated fluorescence intensities of the sample and the reference under identical measurement conditions, the quantum yield of the sample (Φ_S) can be calculated.

The most robust approach involves measuring a series of dilute solutions for both the sample and the reference. By plotting the integrated fluorescence intensity versus the absorbance at the excitation wavelength, a linear relationship should be observed for concentrations where the absorbance is typically below 0.1 to avoid inner filter effects.[10] The gradient (slope) of this plot is then used in the final calculation, which provides a more accurate and validated result than a single-point measurement.[3][9]

The governing equation is:

Where:

-

ΦS and ΦR are the quantum yields of the sample and the reference, respectively.

-

GradS and GradR are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference.

-

nS and nR are the refractive indices of the sample and reference solvents.

Mechanism of Aggregation-Induced Emission (AIE)

To properly measure the PLQY of TPE-CN, it is essential to first understand its AIE behavior. In dilute solutions, the phenyl rings of the TPE core can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When aggregates are formed in a poor solvent, these intramolecular rotations are physically restricted, forcing the molecule to release its energy radiatively as fluorescence.

Experimental Protocol

This protocol outlines the steps to measure the PLQY of TPE-CN in a THF/water mixture, where it exhibits strong AIE. Quinine sulfate in 0.1 M H₂SO₄ is used as the reference standard.

Materials and Instrumentation

-

Sample: TPE-CN powder

-

Reference Standard: Quinine sulfate (fluorescence grade)

-

Solvents: Tetrahydrofuran (THF, spectroscopy grade), ultrapure water, sulfuric acid (H₂SO₄, analytical grade)

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a xenon lamp source and corrected emission channel

-

10 mm path length quartz cuvettes (a matched pair is recommended)

-

Volumetric flasks and precision micropipettes

-

Analytical balance

-

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

-

TPE-CN Stock (1 mM in THF): Accurately weigh a sufficient amount of TPE-CN to prepare a 1 mM stock solution in THF. Causality: THF is a good solvent for TPE-CN, ensuring it is fully dissolved in its non-emissive state.

-